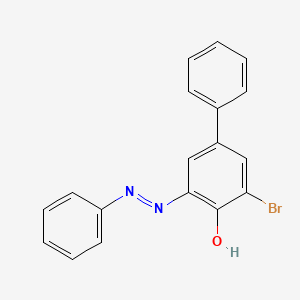

3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol

Description

3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol (CAS: 10242-48-5, Molecular Formula: C₁₂H₉BrN₂O) is a brominated aromatic compound featuring a diazenyl (–N=N–) functional group. The compound has been discontinued in commercial catalogs, limiting its current availability .

Properties

IUPAC Name |

2-bromo-4-phenyl-6-phenyldiazenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O/c19-16-11-14(13-7-3-1-4-8-13)12-17(18(16)22)21-20-15-9-5-2-6-10-15/h1-12,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGLDUCHEIENPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the azo group to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by palladium or copper catalysts.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the modulation of enzyme activity and the alteration of cellular signaling processes. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its bromine substitution and diazenyl group. Below is a comparative analysis with analogs:

Key Differences and Implications

Functional Groups: The diazenyl group in the target compound distinguishes it from trifluoromethyl or carboxylic acid-bearing analogs (e.g., 3-Bromo-5-(trifluoromethyl)benzoic acid) . This group enables coordination with metals and participation in redox reactions, relevant to dye chemistry and catalysis. Thiol (–SH) and triazole moieties in analogs like 5-{3-[(2-Bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazole-3-thiol enhance biological activity, particularly in antimicrobial contexts .

Physical Properties :

- The target compound’s high melting point (162–165°C) suggests strong intermolecular interactions, likely due to hydrogen bonding from the –OH group and π-stacking from the biphenyl system .

- Brominated benzoic acids (e.g., 5-Bromo-4-tert-butyl-2-methoxybenzoic acid) may exhibit higher solubility in polar solvents due to –COOH groups, unlike the target compound .

Biological Activity: Formazans and Schiff bases with diazenyl groups (similar to the target compound) demonstrate antimicrobial properties, as seen in studies screening for IR and NMR-based activity . Triazole-thiol analogs show explicit antifungal activity, highlighting how heterocyclic modifications can enhance bioactivity compared to simple diazenyl systems .

Commercial Availability :

- The target compound’s discontinued status contrasts with commercially available brominated derivatives (e.g., 3-Bromo-4-nitrobenzotrifluoride), which are used in specialty chemical synthesis .

Research Findings and Data Gaps

- Safety Profile: The compound is non-flammable, with a flash point of 165°C, aligning with biphenyl-4-ol derivatives . However, decomposition temperature and toxicity data are lacking.

- Biological Screening : Analogous diazenyl compounds show antimicrobial activity , but specific studies on this compound are absent, indicating a research gap.

Biological Activity

3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential applications in therapeutic contexts.

Chemical Structure

The chemical structure of this compound includes a biphenyl core substituted with a bromine atom and a phenyldiazenyl group. This unique structure is believed to contribute to its biological activities, particularly its interactions with biomolecules.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other azo compounds. Azo compounds are known for their ability to disrupt microbial cell membranes or inhibit metabolic pathways essential for microbial survival .

- Anticancer Potential : There is emerging evidence that compounds with azo linkages can exhibit anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways that regulate cell proliferation and apoptosis .

The exact mechanism of action for this compound is not fully elucidated; however, it may involve:

- Interaction with Enzymes : The compound could inhibit specific enzymes involved in critical metabolic pathways.

- Reactive Oxygen Species Generation : Similar to other azo compounds, it may induce oxidative stress in target cells.

- Cell Membrane Disruption : The compound's lipophilicity may allow it to integrate into cell membranes, leading to permeability changes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antioxidant | Scavenges free radicals |

Case Study: Anticancer Activity

In a study examining the anticancer effects of various azo compounds, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms linked to ROS production and apoptosis induction. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further investigation. Initial data suggest that the compound has favorable solubility and permeability characteristics, which may enhance its bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.